molecular formula C19H19NO4 B6412306 5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid CAS No. 1261907-04-3

5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid

Cat. No.: B6412306
CAS No.: 1261907-04-3
M. Wt: 325.4 g/mol
InChI Key: KZAJXWBIKXJOIS-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a hydroxy group and a piperidine-1-carbonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine-1-carbonyl Phenyl Intermediate: This step involves the reaction of piperidine with a suitable phenyl derivative under controlled conditions to form the piperidine-1-carbonyl phenyl intermediate.

    Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The piperidine moiety may interact with receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the piperidine-1-carbonyl phenyl group.

    3,4-Dihydroxybenzoic acid: Contains two hydroxy groups but no piperidine-1-carbonyl phenyl group.

    N-(4-Hydroxyphenyl)piperidine-1-carboxamide: Contains the piperidine-1-carbonyl group but lacks the benzoic acid core.

Uniqueness

5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of both the hydroxy group and the piperidine-1-carbonyl phenyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-17-11-15(10-16(12-17)19(23)24)13-4-6-14(7-5-13)18(22)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAJXWBIKXJOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692282
Record name 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-04-3
Record name 5-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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